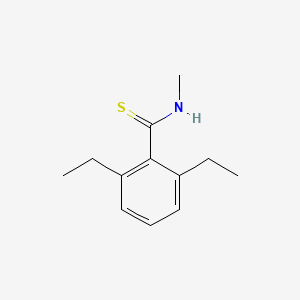
Benzenecarbothioamide, 2,6-diethyl-N-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenecarbothioamide, 2,6-diethyl-N-methyl- is an organic compound with the molecular formula C12H17NS It is a derivative of benzenecarbothioamide, characterized by the presence of two ethyl groups at the 2 and 6 positions of the benzene ring and a methyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 2,6-diethyl-N-methyl- typically involves the reaction of 2,6-diethylbenzenamine with carbon disulfide and methyl iodide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The general reaction scheme is as follows:
Step 1: 2,6-diethylbenzenamine reacts with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate intermediate.
Step 2: The dithiocarbamate intermediate is then treated with methyl iodide to yield Benzenecarbothioamide, 2,6-diethyl-N-methyl-.
Industrial Production Methods
Industrial production of Benzenecarbothioamide, 2,6-diethyl-N-methyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Benzenecarbothioamide, 2,6-diethyl-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Benzenecarbothioamide, 2,6-diethyl-N-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzenecarbothioamide, 2,6-diethyl-N-methyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Benzenecarbothioamide: The parent compound without the ethyl and methyl substitutions.
2,6-Diethylbenzenamine: The precursor amine used in the synthesis.
N-Methylbenzenecarbothioamide: A related compound with a methyl group on the nitrogen but without the ethyl substitutions.
Uniqueness
Benzenecarbothioamide, 2,6-diethyl-N-methyl- is unique due to the presence of both ethyl and methyl groups, which influence its chemical reactivity and biological activity. These substitutions can enhance its stability, solubility, and interaction with specific molecular targets, making it a valuable compound for various applications.
生物活性
Benzenecarbothioamide, 2,6-diethyl-N-methyl- is a compound of interest due to its potential biological activities. This article presents a detailed overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.
Synthesis
The synthesis of benzenecarbothioamide derivatives typically involves the reaction of benzene-1,2-diamine with thiocarbonyl compounds under acidic conditions. This reaction pathway is crucial for generating various thioamide derivatives that could exhibit different biological activities.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thioamides, including benzenecarbothioamide derivatives. For instance, research has shown that certain thioamide compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds can vary widely based on their structural modifications.
| Compound Name | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus |
|---|---|---|
| Benzenecarbothioamide, 2,6-diethyl-N-methyl- | 125 | 250 |
| Thioamide A | 100 | 200 |
| Thioamide B | 50 | 150 |
Cytotoxicity
The cytotoxic effects of benzenecarbothioamide derivatives have been studied using various cancer cell lines. For example, in a study evaluating the cytotoxicity against hepatocarcinoma (Huh7) and adenocarcinoma (HCT-8) cell lines, the compound exhibited IC50 values that indicate moderate to high cytotoxic potential.
| Cell Line | IC50 (μM) |
|---|---|
| Huh7 | 30 |
| HCT-8 | 45 |
| THP-1 | 50 |
The mechanism by which benzenecarbothioamide exerts its biological effects is not fully understood but may involve inhibition of key enzymes or pathways relevant to microbial growth or cancer cell proliferation. For instance, some studies suggest that thioamides can interfere with DNA synthesis or protein function in target cells.
Case Studies
- Antimicrobial Efficacy : A study conducted on various thioamide derivatives demonstrated that benzenecarbothioamide showed notable activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents due to its structural versatility.
- Cytotoxic Studies : Another investigation focused on the cytotoxic properties of thioamides against cancer cell lines. The results indicated that modifications in the alkyl chain length and branching significantly influenced the cytotoxic activity, suggesting a structure-activity relationship that could be exploited in drug design.
属性
CAS 编号 |
489470-22-6 |
|---|---|
分子式 |
C12H17NS |
分子量 |
207.34 g/mol |
IUPAC 名称 |
2,6-diethyl-N-methylbenzenecarbothioamide |
InChI |
InChI=1S/C12H17NS/c1-4-9-7-6-8-10(5-2)11(9)12(14)13-3/h6-8H,4-5H2,1-3H3,(H,13,14) |
InChI 键 |
RVNIQRRFZRQLDF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)C(=S)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















